molecular formula C11H12N2 B12910714 3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole

3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole

Cat. No.: B12910714
M. Wt: 172.23 g/mol
InChI Key: NAXIBWFCILKARB-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is of interest in organic chemistry and medicinal chemistry due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole can be achieved through several methods. One notable method involves the reaction of serotonin with amines under an oxygen atmosphere. This reaction produces 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles . Another method involves the use of 4-cyanoindoles as starting materials, although this route is less commonly used due to the difficulty in obtaining suitably functionalized 4-cyanoindole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The indole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can have different biological and chemical properties.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3,9-diazatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene

InChI

InChI=1S/C11H12N2/c1-4-9-11-8(3-2-6-12-9)7-13-10(11)5-1/h1,4-5,7,12-13H,2-3,6H2

InChI Key

NAXIBWFCILKARB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CNC3=C2C(=CC=C3)NC1

Origin of Product

United States

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